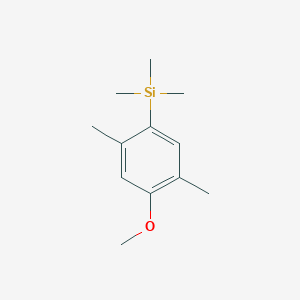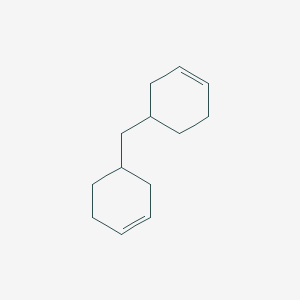
4,4'-Methylenedi(cyclohex-1-ene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenedi(cyclohex-1-ene) is an organic compound with the molecular formula C10H16. It is also known by other names such as α-Terpinolene and p-Mentha-1,4(8)-diene . This compound is characterized by its cyclohexene structure with a methylene bridge connecting two cyclohexene rings.
Méthodes De Préparation
The synthesis of 4,4’-Methylenedi(cyclohex-1-ene) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the methylene bridge . Industrial production methods typically involve catalytic processes to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
4,4’-Methylenedi(cyclohex-1-ene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Applications De Recherche Scientifique
4,4’-Methylenedi(cyclohex-1-ene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenedi(cyclohex-1-ene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparaison Avec Des Composés Similaires
4,4’-Methylenedi(cyclohex-1-ene) can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but with a methyl group instead of a methylene bridge.
3-Methylcyclohexene: Another isomer with a methyl group at a different position on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of 4,4’-Methylenedi(cyclohex-1-ene) lies in its methylene bridge, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts.
Propriétés
Numéro CAS |
461024-88-4 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
4-(cyclohex-3-en-1-ylmethyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
Clé InChI |
ATXFEHGXHXSMTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CC2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
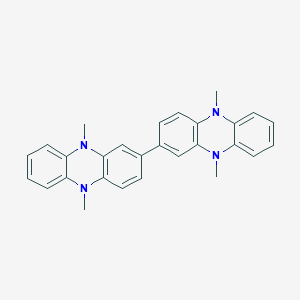

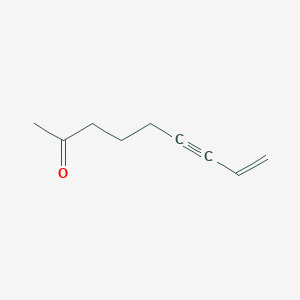

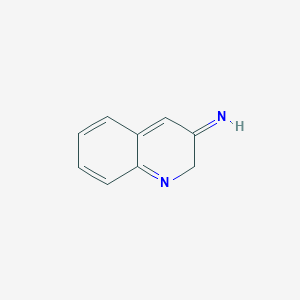
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
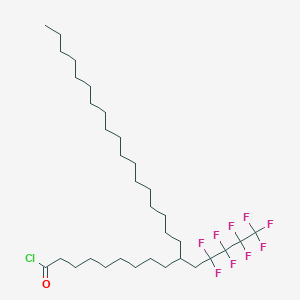
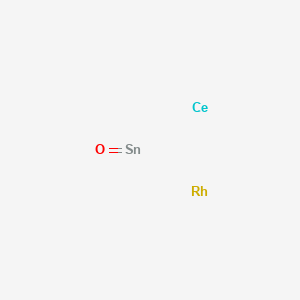
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
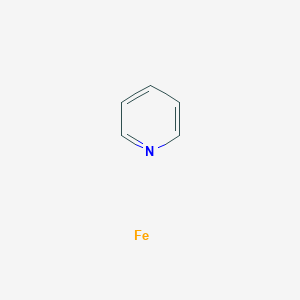
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
